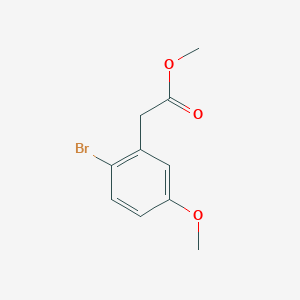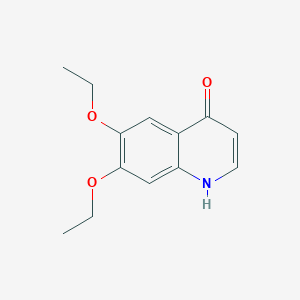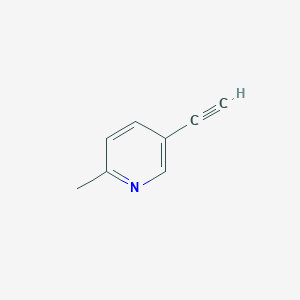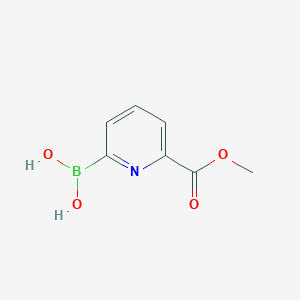
2-chloro-6-methyl-9H-purine
Vue d'ensemble
Description
2-chloro-6-methyl-9H-purine is an organic compound with the molecular formula C6H5ClN4. It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature. This compound is characterized by the presence of a chlorine atom at the 2-position and a methyl group at the 6-position of the purine ring. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.
Mécanisme D'action
Target of Action
Purine analogs often interact with enzymes involved in nucleotide synthesis and metabolism, potentially affecting dna replication and rna transcription processes .
Mode of Action
As a purine analog, it may incorporate into DNA and RNA during replication and transcription, causing disruptions or alterations in these processes .
Biochemical Pathways
Purine analogs generally interfere with nucleotide metabolism and dna/rna synthesis pathways .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and can permeate the blood-brain barrier .
Result of Action
Purine analogs can potentially cause cell cycle arrest, apoptosis, or other forms of cell death due to their interference with dna and rna synthesis .
Analyse Biochimique
Biochemical Properties
2-Chloro-6-methyl-9H-purine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been shown to interact with enzymes such as xanthine oxidase and cyclin-dependent kinases (CDKs). The interaction with xanthine oxidase can influence the production of uric acid, a key component in purine metabolism . Additionally, its interaction with CDKs can affect cell cycle regulation, making it a potential candidate for anticancer therapies .
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been observed to inhibit the proliferation of cancer cell lines, including glioblastoma and melanoma cells . This compound can influence cell signaling pathways, such as the Hedgehog signaling pathway, by acting as a Smoothened receptor antagonist . Furthermore, it can alter gene expression and cellular metabolism, leading to changes in cell function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can inhibit enzyme activities by binding to their active sites, thereby preventing substrate access. For instance, its inhibition of xanthine oxidase reduces the production of reactive oxygen species (ROS), which are involved in oxidative stress-related tissue injury . Additionally, its interaction with CDKs can lead to cell cycle arrest, thereby inhibiting cancer cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert gas conditions at temperatures between 2-8°C . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, it can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it may induce adverse effects such as hepatotoxicity and myelosuppression . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the purine metabolism pathway. It interacts with enzymes such as xanthine oxidase, which catalyzes the conversion of hypoxanthine to xanthine and xanthine to uric acid . This interaction can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier and is not a substrate for P-glycoprotein, allowing it to accumulate in specific tissues . Its distribution is influenced by its lipophilicity and interaction with transport proteins, which facilitate its movement across cellular membranes.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It is known to localize in the cytoplasm and nucleus, where it can interact with nuclear enzymes and influence gene expression . Post-translational modifications and targeting signals may direct it to specific organelles, enhancing its biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-methyl-9H-purine can be achieved through several methods. One common method involves the chlorination of 6-methylpurine using phosphorus oxychloride (POCl3) in the presence of a base such as dimethylaniline. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Another method involves the reaction of 6-methylpurine with thionyl chloride (SOCl2) in the presence of a catalytic amount of dimethylformamide (DMF). This reaction also proceeds under reflux conditions and yields this compound as the main product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination reactions using similar reagents and conditions as described above. The process is optimized for high yield and purity, and the product is typically isolated by crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-6-methyl-9H-purine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom at the 2-position can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dihydro derivatives.
Alkylation and Acylation Reactions: The nitrogen atoms in the purine ring can participate in alkylation and acylation reactions to form N-alkyl and N-acyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe), ammonia (NH3), and thiourea (NH2CSNH2) are commonly used under mild to moderate conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include 2-amino-6-methyl-9H-purine, 2-thio-6-methyl-9H-purine, and 2-alkoxy-6-methyl-9H-purine.
Oxidation: Products include this compound-6-oxide.
Reduction: Products include 2-chloro-6-methyl-1,9-dihydro-9H-purine.
Applications De Recherche Scientifique
2-chloro-6-methyl-9H-purine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various purine derivatives and as a reagent in organic synthesis.
Biology: It is used in the study of purine metabolism and as a probe for investigating enzyme-substrate interactions.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
2-chloro-6-methyl-9H-purine can be compared with other similar compounds, such as:
6-chloropurine: Similar in structure but lacks the methyl group at the 6-position.
2-chloropurine: Similar in structure but lacks the methyl group at the 6-position.
6-methylpurine: Similar in structure but lacks the chlorine atom at the 2-position.
The uniqueness of this compound lies in the presence of both the chlorine atom and the methyl group, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-chloro-6-methyl-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-3-4-5(9-2-8-4)11-6(7)10-3/h2H,1H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWWRXJYHSJFHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)Cl)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70421344 | |
| Record name | 2-chloro-6-methyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70421344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1681-19-2 | |
| Record name | 1681-19-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-6-methyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70421344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B174333.png)









![Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B174360.png)

